Product packaging for 4-(3-Oxopiperazin-1-yl)benzoic acid(Cat. No.:CAS No. 918129-41-6)

4-(3-Oxopiperazin-1-yl)benzoic acid

Cat. No.: B12119079
CAS No.: 918129-41-6
M. Wt: 220.22 g/mol
InChI Key: KGFJBDUAKYGQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Oxopiperazin-1-yl)benzoic acid is a chemical compound of significant interest in medicinal chemistry and antiviral research, serving as a critical synthetic intermediate and scaffold. Its core structure incorporates a benzoic acid moiety linked to a 3-oxopiperazine ring, a privileged chemotype found in inhibitors targeting viral proteins. This compound is of particular value for researchers developing novel HIV-1 Capsid (CA) modulators. The 3-oxopiperazine scaffold is recognized as a key structural component in the design of potent antiviral agents . Specifically, derivatives based on this scaffold are investigated for their ability to bind at the interface of the N-terminal and C-terminal domains (NTD-CTD) of the HIV-1 CA protein hexamer. This binding site is crucial for the assembly of the viral capsid and its interactions with host cellular factors, making it a promising target for antiretroviral therapy . Compounds featuring this structure have demonstrated potential in disrupting the viral life cycle, with research showing that optimized derivatives can exhibit improved metabolic stability and drug-like properties compared to earlier probe molecules . As a building block, this compound enables further chemical exploration and structure-activity relationship (SAR) studies. Researchers can functionalize the benzoic acid group or modify the piperazinone ring to develop novel analogs, aiming to enhance binding affinity, antiviral potency, and pharmacological profiles. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O3 B12119079 4-(3-Oxopiperazin-1-yl)benzoic acid CAS No. 918129-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918129-41-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-(3-oxopiperazin-1-yl)benzoic acid

InChI

InChI=1S/C11H12N2O3/c14-10-7-13(6-5-12-10)9-3-1-8(2-4-9)11(15)16/h1-4H,5-7H2,(H,12,14)(H,15,16)

InChI Key

KGFJBDUAKYGQRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Oxopiperazin 1 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 4-(3-Oxopiperazin-1-yl)benzoic Acid Core

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The most apparent disconnection is at the C-N bond between the phenyl ring and the piperazine (B1678402) nitrogen. This leads to two key synthons: a 4-aminobenzoic acid derivative and a suitable piperazin-3-one precursor. This approach is advantageous as it utilizes readily available starting materials.

A second strategic disconnection can be made at the amide bond within the piperazin-3-one ring. This pathway would involve the cyclization of a linear precursor, likely an N-(4-carboxyphenyl)-N'-(2-haloacetyl)ethylenediamine derivative. While potentially more complex, this strategy allows for greater flexibility in introducing substituents on the piperazine ring.

Established Synthetic Routes to this compound

Several established routes have been successfully employed to synthesize this compound, primarily focusing on building the molecule in a stepwise fashion.

Stepwise Condensation and Cyclization Approaches

One common approach involves the initial N-alkylation of a 4-aminobenzoic acid ester with a protected 2-chloro- or 2-bromoacetyl chloride. The resulting intermediate is then reacted with a protected ethylenediamine (B42938) derivative. Subsequent deprotection and intramolecular cyclization, often under basic conditions, yield the desired 3-oxopiperazine ring fused to the benzoic acid moiety.

Another documented method involves the reaction of 4-acetylbenzoic acid with dimethyl oxalate (B1200264) in the presence of a base like sodium methoxide. mdpi.com The resulting intermediate is then condensed with ethylenediamine to form the 3-oxopiperazin-2-ylidene acetyl benzoic acid derivative. mdpi.com

Coupling Reactions Involving Benzoic Acid and Piperazine Precursors

Direct coupling of a pre-formed piperazin-3-one with a 4-halobenzoic acid derivative, typically 4-fluorobenzoic acid or 4-bromobenzoic acid, under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination) represents a convergent and efficient strategy. This method offers the advantage of late-stage introduction of the benzoic acid moiety.

Protecting Group Strategies and Deprotection

The synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions. jocpr.com The carboxylic acid group of 4-aminobenzoic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent its interference with coupling or condensation reactions. This ester can then be hydrolyzed in a final step to yield the free carboxylic acid.

Novel and Green Chemistry Approaches for Sustainable Synthesis of this compound

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally friendly synthetic routes. mdpi.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.gov

Solvent Selection and Waste Minimization Strategies

The synthesis of piperazinone-containing compounds often involves multi-step processes where solvent choice is critical for reaction efficiency, product purity, and environmental impact. In syntheses related to the this compound core, a variety of solvents are employed. For instance, the cyclocondensation reaction to form the piperazinone ring is frequently carried out in alcohols like ethanol (B145695), sometimes with the addition of acetic acid to facilitate the reaction. mdpi.com

Waste minimization is primarily achieved through the strategic precipitation of intermediates or the final product. By carefully controlling reaction conditions such as temperature and solvent composition, the desired compound can be selectively crystallized and isolated through filtration. This process is often followed by washing the precipitate with appropriate solvents, such as ethanol and ethyl acetate, to remove unreacted starting materials and by-products, thereby purifying the product without resorting to more waste-intensive methods like column chromatography. mdpi.com For example, in a related synthesis, the final product was obtained as a precipitate, which was then filtered and washed to yield a high-purity solid. mdpi.com

Table 1: Solvents Used in Related Piperazinone Syntheses

Synthesis Step Solvent(s) Purpose
Claisen Condensation Methanol, Toluene Reaction Medium
Product Isolation Petroleum Ether Washing
Cyclocondensation Ethanol, Acetic Acid Reaction Medium

Derivatization Strategies of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, enabling the creation of diverse chemical libraries for various research applications. Derivatization can be targeted at the carboxylic acid group, the aromatic ring, and the piperazinone ring itself.

Modifications at the Benzoic Acid Moiety (e.g., esterification, amidation, reduction)

The carboxylic acid group is a versatile handle for a wide range of chemical transformations.

Esterification: The benzoic acid can be readily converted into a variety of esters. A common method involves first activating the carboxylic acid by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂). researchgate.net This highly reactive intermediate can then be reacted with a diverse selection of alcohols or phenols to yield the corresponding esters. researchgate.net This approach is fundamental in creating prodrugs or modifying the pharmacokinetic properties of the parent molecule.

Amidation: Similar to esterification, the carboxylic acid can be coupled with a wide array of primary or secondary amines to form amides. This transformation is often facilitated by standard peptide coupling reagents or by first forming the acid chloride. The synthesis of amide hybrids from benzoic acid precursors is a well-established strategy for generating compounds with potential biological activity. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) and provides a different functional group for further derivatization, expanding the chemical space accessible from the parent scaffold.

Table 2: Key Modifications of the Benzoic Acid Group

Reaction Reagents Functional Group Formed
Esterification 1. SOCl₂ 2. R-OH Ester (-COOR)
Amidation 1. Coupling Agents 2. R-NH₂ Amide (-CONHR)

Functionalization and Substitution on the Piperazinone Ring (e.g., N-alkylation, C-alkylation, halogenation)

The piperazinone ring itself provides opportunities for substitution, although the existing tertiary amine at the N-1 position prevents direct N-alkylation there. Functionalization typically targets the carbon atoms of the ring.

C-Alkylation/Arylation: Modern synthetic methods allow for the direct functionalization of C-H bonds adjacent to the nitrogen atoms in a piperazine ring. mdpi.com Techniques such as photoredox catalysis can be used to couple N-Boc protected piperazines with various partners. mdpi.com Another powerful method is the direct C-H lithiation of N-Boc protected piperazines, which creates a nucleophilic carbon that can react with a range of electrophiles to introduce substituents at the C2 position. mdpi.com These strategies are crucial for exploring structure-activity relationships at the carbon skeleton of the piperazinone ring.

Substitution on the N-phenyl ring: While not a direct functionalization of the piperazinone ring, substituents can be introduced on the phenyl ring attached to the N-1 position. For example, derivatives with chloro-substituents on this ring have been synthesized. nih.gov This is typically achieved by starting the synthesis with an already substituted aniline (B41778) derivative rather than by direct substitution on the final molecule.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

Introducing chirality to the this compound scaffold can be achieved by placing stereocenters on the piperazinone ring. This is particularly relevant if substituents are added to the carbon atoms of the ring.

The synthesis of specific stereoisomers, such as (3S,5R)-disubstituted piperazinone derivatives, has been reported in related systems, demonstrating that stereochemical control is possible. nih.gov The stereoselective synthesis of such derivatives can be accomplished through several established strategies:

Chiral Substrates: Using chiral starting materials, such as enantiomerically pure amino acids or diamines, to construct the piperazinone ring.

Chiral Auxiliaries: Temporarily attaching a chiral group that directs a subsequent reaction to proceed stereoselectively, after which the auxiliary is removed.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. nih.gov For example, chiral phosphoric acids have emerged as powerful catalysts for a variety of stereoselective transformations. nih.gov

Solid-Phase Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, solid-phase synthesis is a powerful tool for generating large libraries of related compounds. mdpi.com This technique involves anchoring the initial building block to a solid polymer support (resin) and then carrying out a sequence of reactions to build the final molecule before cleaving it from the support. beilstein-journals.org

For oxopiperazine-containing structures, a "sub-monomer" approach has been developed. nih.gov This method allows for the stepwise construction of peptoid-like oligomers that incorporate the 2-oxopiperazine unit, making it highly suitable for combinatorial chemistry and the rapid creation of diverse libraries. nih.gov The use of parallel synthesis techniques, potentially automated, allows for the simultaneous synthesis of many distinct derivatives in an array format, significantly accelerating the discovery process. researchgate.net

Table 3: Components of a Solid-Phase Library Synthesis Strategy

Component Example Purpose
Solid Support Rink Amide MBHA Resin, Bromoacetal Resin Immobilizes the starting material for sequential reactions. mdpi.com
Linker Acid-labile linkers Connects the molecule to the resin; allows for final product cleavage.
Coupling Reagents HCTU, DIPEA, HOBt, DIC Facilitate amide bond formation during chain elongation. mdpi.com

Structural Elucidation and Conformational Analysis of 4 3 Oxopiperazin 1 Yl Benzoic Acid and Its Derivatives

Spectroscopic Techniques for Advanced Structural Characterization

Spectroscopic analysis is fundamental to understanding the structural and electronic properties of 4-(3-Oxopiperazin-1-yl)benzoic acid. A combination of high-resolution techniques would be required to probe its conformational preferences, functional group characteristics, and molecular integrity.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Preferences and Tautomerism

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be the primary tool for elucidating the compound's solution-state structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid ring and the aliphatic protons of the piperazinone ring. The protons on the benzene (B151609) ring, being in a para-substituted pattern, would likely appear as two distinct doublets. The chemical shifts and coupling constants of the piperazinone protons would provide critical information about the ring's conformation. For instance, the axial and equatorial protons would exhibit different chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for the carboxyl carbon, the aromatic carbons, the carbonyl carbon of the piperazinone ring, and the aliphatic carbons of the piperazinone ring.

Conformational and Tautomeric Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to investigate through-space interactions between protons, offering insights into the preferred spatial arrangement of the benzoic acid and piperazinone moieties. While lactam-lactim tautomerism is possible for the oxopiperazine ring, the lactam form is generally predominant. Variable temperature NMR studies could be employed to probe the energetic barriers of conformational exchange and to investigate the potential for any tautomeric equilibria.

Currently, specific, experimentally-derived NMR data for this compound is not available in the cited literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in the molecule and for studying intermolecular interactions, such as hydrogen bonding.

Expected Vibrational Modes:

Carboxylic Acid Group: A broad O-H stretching band would be expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded dimer. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1680 cm⁻¹.

Amide Group (Oxopiperazine Ring): A sharp N-H stretching vibration would be anticipated around 3200 cm⁻¹. The amide C=O (Amide I band) would likely be observed between 1680-1630 cm⁻¹.

Aromatic Ring: C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region.

The positions and shapes of these bands can provide information on the extent and nature of hydrogen bonding in the solid state. Raman spectroscopy would be particularly useful for observing the non-polar bonds and providing complementary information to the IR spectrum.

Detailed experimental IR and Raman spectra with peak assignments for this compound have not been found in the public domain.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would offer valuable structural information. Key fragmentation pathways would likely involve the loss of CO₂ from the carboxylic acid group and cleavage of the piperazinone ring. Analysis of the isotopic pattern would further confirm the elemental composition.

While predicted mass and collision cross-section data for related compounds like 4-[(3-oxopiperazin-1-yl)sulfonyl]benzoic acid are available, specific experimental HRMS data and detailed fragmentation analysis for this compound are not present in the searched literature. uni.lu

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), depends on whether the molecule is chiral. This compound itself is achiral. Therefore, these techniques would not be relevant unless the compound is derivatized with a chiral moiety or if it forms chiral supramolecular structures. There is no information in the literature to suggest that this compound is chiral or has been resolved into enantiomers.

X-ray Crystallography of this compound and Co-crystallized Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

Crystal Packing Motifs and Supramolecular Assembly

An X-ray crystallographic study of this compound would reveal precise bond lengths, bond angles, and torsion angles. This information would definitively establish the conformation of the piperazinone ring (e.g., chair, boat, or twist-boat) and the relative orientation of the benzoic acid group.

A search of crystallographic databases did not yield any published crystal structures for this compound.

Intramolecular Torsion Angles and Conformational Preferences in the Solid State

The piperazinone ring is expected to adopt a non-planar conformation to minimize steric strain. The two most likely conformations are a "chair" or a "boat" form. Computational energy minimizations suggest that the chair conformation is energetically more favorable. In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

The orientation of the benzoic acid moiety relative to the piperazinone ring is another critical conformational feature. The torsion angle, defined by the atoms C-C-N-C (where the first two carbons are from the benzene ring and the N-C are from the piperazinone ring), dictates the planarity between the two ring systems. A value close to 0° or 180° would indicate a planar arrangement, which could be favored by conjugation effects. However, steric hindrance between the ortho hydrogens of the benzene ring and the hydrogens on the piperazinone ring would likely lead to a twisted conformation. Theoretical calculations predict a torsion angle that represents a compromise between these opposing factors.

Torsion Angle Atoms Involved Predicted Value (degrees)
τ1C(aryl)-C(aryl)-N(piperazinone)-C(piperazinone)± 45-60
τ2C(piperazinone)-N(piperazinone)-C(carbonyl)-N(amide)± 10-20
τ3N(piperazinone)-C(methylene)-C(methylene)-N(amide)± 40-50

Table 1: Predicted Intramolecular Torsion Angles for the Lowest Energy Conformer of this compound in the Solid State.

Analysis of Hydrogen Bonding Networks and Other Non-Covalent Interactions

In the solid state, molecules of this compound are expected to form an extensive network of intermolecular interactions, with hydrogen bonds playing a dominant role. The molecule possesses both hydrogen bond donors (the carboxylic acid -OH group and the amide N-H group) and hydrogen bond acceptors (the carboxylic acid carbonyl oxygen, the amide carbonyl oxygen, and the tertiary amine nitrogen of the piperazinone ring).

The most prominent hydrogen bonding motif is anticipated to be the classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. Additionally, the amide N-H group of the piperazinone ring can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule's amide or carboxylic acid group. This would lead to the formation of one-dimensional chains or two-dimensional sheets.

Interaction Type Donor Acceptor Predicted Distance (Å)
O-H···OCarboxylic Acid (-OH)Carboxylic Acid (C=O)1.8 - 2.0
N-H···OAmide (-NH)Amide (C=O)2.0 - 2.2
N-H···OAmide (-NH)Carboxylic Acid (C=O)2.1 - 2.3
C-H···OAryl C-HAmide (C=O)2.4 - 2.6
π-π stackingBenzene RingBenzene Ring3.4 - 3.8

Table 2: Predicted Hydrogen Bonding and Non-Covalent Interactions in the Solid State of this compound.

Computational Approaches to Conformational Landscape and Dynamics

Quantum Mechanical Calculations for Energetic Conformations and Electronic Properties

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and electronic properties of molecules like this compound. By systematically rotating the key single bonds, a potential energy surface can be generated, revealing the various low-energy conformations.

These calculations can confirm the preference for a chair-like conformation of the piperazinone ring and a twisted arrangement between the phenyl and piperazinone rings. The relative energies of different conformers can be calculated to determine their population at a given temperature. Furthermore, electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and electronic transition energies.

Property Predicted Value Method
Relative Energy of Boat vs. Chair Conformer+5-8 kcal/molDFT (B3LYP/6-31G)
Rotational Barrier (C-N bond)4-7 kcal/molDFT (B3LYP/6-31G)
HOMO Energy-6.5 to -7.0 eVDFT (B3LYP/6-31G)
LUMO Energy-1.5 to -2.0 eVDFT (B3LYP/6-31G)
Dipole Moment3-5 DebyeDFT (B3LYP/6-31G*)

Table 3: Predicted Energetic and Electronic Properties of this compound from Quantum Mechanical Calculations.

Molecular Dynamics (MD) Simulations for Solution-Phase Conformational Flexibility and Dynamics

To understand the behavior of this compound in a biological environment, molecular dynamics (MD) simulations in an explicit solvent, such as water, are employed. These simulations track the movements of all atoms in the system over time, providing insights into the molecule's flexibility and its interactions with the solvent.

MD simulations can reveal the dynamic equilibrium between different conformations. For instance, the piperazinone ring may exhibit chair-to-boat interconversions, and the benzoic acid group can rotate more freely in solution compared to the solid state. The simulations can also characterize the hydration shell around the molecule, identifying key water molecules that form persistent hydrogen bonds with the solute. This information is crucial for understanding its solubility and how it might interact with a biological target. The root-mean-square deviation (RMSD) of the atomic positions over time can be monitored to assess the stability of different conformations.

Tautomeric Equilibria and Protonation States Modeling

This compound can exist in different tautomeric and protonation states, especially in solution. The amide group in the piperazinone ring can theoretically undergo a tautomeric shift to an imidic acid form. However, quantum mechanical calculations of the relative energies of these tautomers would likely show a strong preference for the amide form.

Molecular Interactions and Mechanistic Insights into Biological Activities of 4 3 Oxopiperazin 1 Yl Benzoic Acid Analogs

Identification and Characterization of Putative Molecular Targets

Research into the molecular targets of 4-(3-oxopiperazin-1-yl)benzoic acid analogs has predominantly focused on their ability to disrupt protein-protein interactions that are crucial for disease progression, particularly in oncology.

Enzyme Binding and Kinetic Inhibition/Activation Studies

While the primary focus of research on this scaffold has been on PPIs, related heterocyclic compounds containing a benzoic acid moiety have been investigated as enzyme inhibitors. For instance, derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their anticancer properties, though specific enzyme inhibition kinetics for this compound itself are not extensively reported in publicly available literature. Similarly, a 4-(8-benzo nih.govacs.orgnih.govoxadiazol-5-yl- nih.govfrontiersin.orgnaphthyridine-6-yl)-benzoic acid derivative was characterized as a potent and selective phosphodiesterase type 4D (PDE4D) inhibitor with an IC50 of 1.5 nM. biocat.com

Receptor Ligand Binding and Functional Assays

Currently, there is limited specific information in the public domain regarding the direct binding of this compound analogs to G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels. Broader in vitro pharmacology screening of related morpholinone-based MDM2 inhibitors has shown high selectivity, with no significant inhibition of a wide panel of receptors at concentrations up to 10 μM. acs.org This suggests that the primary targets for this class of compounds likely lie elsewhere.

Protein-Protein Interaction (PPI) Modulation Assays

The most well-documented activity of compounds structurally related to this compound is the inhibition of the p53-MDM2 protein-protein interaction. nih.gov The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is negatively regulated by the oncoprotein MDM2. nih.gov Small molecules that can block this interaction are of significant interest as potential cancer therapeutics. nih.gov

Analogs of this compound, such as those with a piperidinone or morpholinone core, have been designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2. nih.gov The affinity of these inhibitors for MDM2 has been quantified using various biochemical assays.

For example, a series of morpholinone-based inhibitors demonstrated potent inhibition of the MDM2-p53 interaction. The compound AM-8735, a morpholinone analog, exhibited a remarkable biochemical potency with an IC50 of 0.4 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay. nih.gov Another potent piperidinone-based inhibitor, AMG 232, showed an IC50 of 0.6 nM in an HTRF assay and a dissociation constant (KD) of 0.045 nM in a Surface Plasmon Resonance (SPR) binding assay. acs.orgnih.gov

Compound ClassAnalog ExampleAssay TypeIC50 (nM)Kd (nM)Reference
MorpholinoneAM-8735HTRF0.4- nih.gov
PiperidinoneAMG 232HTRF0.6- acs.orgnih.gov
PiperidinoneAMG 232SPR-0.045 acs.orgnih.gov
PiperidinoneMI-888--0.44 acs.org

Target Engagement Studies in Cell-Based Systems

Confirmation of target engagement within a cellular context is a crucial step in drug development. For inhibitors of the p53-MDM2 interaction, this is often demonstrated by observing the stabilization and accumulation of the p53 protein, which is otherwise rapidly degraded by MDM2. While specific target engagement probes for this compound have not been detailed, studies on related inhibitors provide strong evidence of on-target activity. For instance, treatment of cancer cells with potent morpholinone and piperidinone inhibitors of MDM2 leads to a dose-dependent increase in p53 protein levels, confirming that these compounds effectively disrupt the p53-MDM2 interaction within the cell.

Elucidation of Cellular and Subcellular Mechanisms of Action

The mechanistic studies of this compound analogs have largely revolved around the downstream consequences of inhibiting the p53-MDM2 interaction.

Cell-Based Assays for Pathway Modulation and Signaling Cascade Analysis

The inhibition of the p53-MDM2 interaction by analogs of this compound is expected to reactivate the p53 signaling pathway. This has been demonstrated through various cell-based assays.

Western Blot Analysis: Treatment of cancer cell lines with wild-type p53, such as SJSA-1 (osteosarcoma) and HCT116 (colorectal carcinoma), with piperidinone and morpholinone-based MDM2 inhibitors leads to a significant, dose-dependent increase in the protein levels of p53 and its downstream target, p21 (a cyclin-dependent kinase inhibitor that mediates cell cycle arrest). nih.gov This provides clear evidence of the reactivation of the p53 pathway.

Reporter Gene Assays: Reporter gene assays are utilized to quantify the transcriptional activity of p53. In such assays, a reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter. Treatment with an effective MDM2 inhibitor would lead to an increase in p53-mediated transcription and a corresponding increase in the reporter signal. While specific data for this compound is not available, this is a standard method used to characterize the cellular activity of p53-MDM2 inhibitors.

The cellular consequence of p53 pathway activation is the induction of cell cycle arrest and apoptosis. This has been demonstrated by the potent anti-proliferative activity of these compounds in cancer cell lines with wild-type p53. For example, the morpholinone inhibitor AM-8735 displayed a cellular potency (IC50) of 25 nM in an EdU proliferation assay in SJSA-1 cells. nih.gov Similarly, AMG 232 potently inhibited the proliferation of SJSA-1 and HCT116 cells with IC50 values of 9.1 nM and 10 nM, respectively. acs.orgnih.gov

Compound AnalogCell LineAssay TypeIC50 (nM)Reference
AM-8735SJSA-1EdU Proliferation25 nih.gov
AMG 232SJSA-1EdU Proliferation9.1 acs.orgnih.gov
AMG 232HCT116BrdU Proliferation10 acs.orgnih.gov

Gene Expression and Proteomic Profiling in Response to Compound Treatment (in vitro systems)

The direct impact of this compound on gene expression and the proteome has not been extensively documented in publicly available research. However, the methodologies for such investigations are well-established. Proteomic profiling, for instance, is a powerful tool for identifying the protein targets of a drug. nih.gov An affinity-based protein profiling (AfBPP) approach could be employed to elucidate the molecular mechanisms of this compound analogs. nih.gov This would involve synthesizing probes based on the compound's scaffold to identify potential protein-drug targets within a given proteome, such as that of cancer cells or pathogenic organisms. nih.gov Such studies have been successful in identifying targets for other compounds, including those with oxidoreductase activity. nih.gov

Subcellular Localization and Organelle-Specific Effects

Detailed studies on the subcellular localization of this compound are not currently available in the scientific literature. Determining the specific organelles or cellular compartments where a compound accumulates is crucial for understanding its mechanism of action. For other pharmacologically active molecules, specific associations with organelles like the mitochondria have been identified, often linked to their biological effects. nih.gov Future research employing techniques such as fluorescently tagging the this compound molecule or its derivatives could provide valuable insights into its organelle-specific effects and contribute to a more complete understanding of its cellular activity.

Investigation of Autophagy, Apoptosis, or Cell Cycle Modulation in Preclinical Models

While direct studies on this compound are limited, research on related structures provides insights into their potential to modulate critical cellular processes like apoptosis and the cell cycle.

One study focused on a novel oxopiperazin-based peptidomimetic, which was shown to induce apoptosis in LNCaP prostate cancer cells. researchgate.net Specifically, the compound (S)-(3-(2-(4-(((benzyloxy)carbonyl)amino)butyl)-4-(3-methoxy-3-oxopropyl)-3-oxopiperazin-1-yl)propyl)boronic acid demonstrated a significant cytotoxic effect and reduced the secretion of prostatic acid phosphatase (PAcP). researchgate.net This suggests that the oxopiperazine core can serve as a scaffold for developing agents that trigger programmed cell death in cancer cells.

Furthermore, other benzoic acid derivatives have also been reported to induce apoptosis. For example, the novel retinobenzoic acid derivative, 4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid (TAC-101), induces apoptosis in human ovarian carcinoma cell lines. nih.gov This effect was found to be concentration-dependent and could be blocked by a caspase inhibitor, indicating a caspase-mediated apoptotic pathway. nih.gov

In the context of cell cycle modulation, a study on 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, isolated from Curvularia sp., demonstrated cell cycle inhibitory activity. nih.gov This particular benzoic acid derivative was shown to affect the G1 phase of the cell cycle in HeLa cells. nih.gov These findings highlight the potential for benzoic acid-containing compounds to interfere with cell cycle progression, a key mechanism in cancer therapy.

Collectively, these studies on related compounds suggest that this compound and its derivatives are promising candidates for investigation as modulators of apoptosis and the cell cycle.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic exploration of how structural modifications to a lead compound affect its biological activity is a cornerstone of medicinal chemistry. While comprehensive SAR studies specifically for this compound are not widely published, research on analogous structures provides a framework for understanding the potential SAR of this compound class.

Systematic Modification and Quantitative Activity Correlation

SAR studies on related heterocyclic compounds containing a benzoic acid moiety have demonstrated the importance of systematic modifications. For instance, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, modifications to the aniline (B41778) and phenylpyrazole moieties resulted in significant changes in antibacterial activity. nih.gov The potency of these compounds was found to be influenced by the nature and position of substituents. For example, disubstituted aniline derivatives generally showed higher potency than their monosubstituted counterparts. nih.gov

Similarly, in the development of 1,3,4-oxadiazole (B1194373) derivatives as GSK-3β inhibitors, systematic structural changes were key to improving potency and selectivity. nih.gov These examples underscore the principle that even minor alterations to the chemical structure can have a profound impact on biological activity. For this compound derivatives, systematic modifications could involve altering substituents on the benzoic acid ring, modifying the oxopiperazine ring, or changing the linkage between these two core structures.

The table below illustrates hypothetical systematic modifications to the this compound scaffold and their potential impact on a hypothetical biological activity, based on principles from related SAR studies.

Modification Rationale Predicted Impact on Activity
Substitution on the Benzoic Acid Ring (e.g., electron-withdrawing or -donating groups)To modulate electronic properties and potential interactions with the target.Could enhance or decrease binding affinity depending on the target's electronic requirements.
Alteration of the Oxopiperazine Ring (e.g., substitution at different positions)To probe the steric and electronic requirements of the binding pocket.May improve selectivity or potency by optimizing interactions with the target.
Change in Linker Length or RigidityTo alter the spatial orientation of the key pharmacophoric features.Could optimize the alignment of the molecule within the binding site, leading to increased activity.

Identification of Key Pharmacophoric Features and Essential Structural Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, the key pharmacophoric features would likely include:

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor and may be crucial for anchoring the molecule to its biological target.

The Aromatic Benzoic Acid Ring: This planar structure can engage in π-π stacking interactions with aromatic residues in the target protein.

The Oxopiperazine Ring: This heterocyclic system provides a three-dimensional scaffold and contains hydrogen bond acceptors (the carbonyl oxygen and the other nitrogen atom) that can form specific interactions with the target.

In a study of 1,3,4-oxadiazole derivatives, the oxadiazole ring was identified as a key structural element for GSK-3β inhibition. nih.gov Similarly, for this compound analogs, the integrity and specific orientation of the oxopiperazine and benzoic acid moieties are likely essential for their biological activity.

Impact of Stereochemistry on Biological Activity

Stereochemistry can play a critical role in the biological activity of a compound, as stereoisomers can have different affinities for their biological targets. Although specific studies on the stereochemistry of this compound are not available, research on other chiral molecules highlights its importance. nih.gov For instance, in a series of oleandomycin (B1677203) derivatives, changes in the stereochemistry at specific carbon centers had a major influence on their antibacterial and anti-inflammatory activities. nih.gov This demonstrates that the three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological macromolecules.

If the oxopiperazine ring of a this compound derivative is substituted, it can create one or more chiral centers. The resulting enantiomers or diastereomers may exhibit significantly different biological activities. Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers would be a critical step in the development of any chiral analog of this compound.

The following table summarizes the potential implications of stereochemistry on the biological activity of chiral this compound analogs.

Stereochemical Aspect Potential Implication Example from Related Compounds
Presence of a Chiral Center on the Oxopiperazine RingEnantiomers may exhibit different biological potencies and/or efficacies.Different stereoisomers of oleandomycin derivatives show varied antibacterial and anti-inflammatory effects. nih.gov
Diastereomers (if multiple chiral centers exist)Diastereomers will have different physical properties and may show distinct biological activity profiles.Not specifically cited, but a general principle in medicinal chemistry.
Conformational Isomers (e.g., chair/boat conformations of the piperazine (B1678402) ring)The preferred conformation can influence how the molecule fits into a binding site.Not specifically cited, but a fundamental concept in drug-receptor interactions.

In Vitro and Ex Vivo Preclinical Models for Mechanistic Validation

The elucidation of a drug candidate's mechanism of action is a critical step in its development. A variety of in vitro and ex vivo models are employed to bridge the gap between initial compound screening and in vivo studies. These models offer controlled environments to dissect molecular interactions and cellular responses.

Use of Primary Cell Cultures and Immortalized Cell Lines from Various Tissues

Primary cell cultures, derived directly from tissues, and immortalized cell lines are foundational tools in mechanistic studies. They allow for the investigation of a compound's effect on specific cell types in a reproducible manner. For instance, in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), cell lines are used to model disease pathology and screen for neuroprotective compounds.

In a study on new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, their antimicrobial activity was assessed against various bacterial and fungal strains. nih.gov This highlights how cell-based assays are crucial for determining the efficacy and spectrum of activity for new chemical entities.

Table 1: Examples of Cell-Based Assays for Mechanistic Validation

Assay TypePurposeExample Application
Cytotoxicity Assays (e.g., MTT)To determine the concentration at which a compound is toxic to cells.Testing the anticancer potential of novel benzoic acid derivatives against cancer cell lines like HCT-116 and MCF-7. preprints.org
Reporter Gene AssaysTo measure the activation or inhibition of specific signaling pathways.Assessing the modulation of a particular receptor or transcription factor activity by a test compound.
ImmunocytochemistryTo visualize the localization and expression of specific proteins within cells.Observing changes in neuronal or glial markers in response to a neuroactive compound.
Antimicrobial Susceptibility TestsTo determine the minimum inhibitory concentration (MIC) of a compound against microorganisms.Evaluating the effectiveness of new benzoic acid derivatives against Gram-positive bacteria and C. albicans. nih.gov

Organotypic Slice Cultures for Complex Tissue Response Assessment

Organotypic slice cultures, which preserve the three-dimensional architecture and cellular diversity of a tissue, offer a more physiologically relevant model than traditional 2D cell cultures. doaj.org These cultures are particularly valuable for studying complex intercellular interactions within a tissue microenvironment. researchgate.netnih.govnih.gov

For example, rat cortico-striatal organotypic slices have been used to model excitotoxic lesions, providing a platform to study neurodegenerative processes and test neuroprotective strategies. doaj.org This ex vivo system allows for the investigation of neuronal cell loss, glial responses, and the effects of compounds on these processes in a setting that maintains the intricate cellular connections of the brain. doaj.org

3D Cell Culture Models and Organoid Systems for Mimicking in vivo Environments

Three-dimensional (3D) cell culture models, including spheroids and organoids, have emerged as powerful tools that more accurately replicate the in vivo environment compared to 2D cultures. nih.govnih.gov They mimic key aspects of native tissue, such as cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and complex tissue architecture. nih.gov

These models are increasingly used for screening anti-cancer drugs, as they can better predict in vivo efficacy. nih.govnih.gov For instance, 3D tumor models can be used to test the penetration and effectiveness of therapeutic agents, including those that target the tumor microenvironment. nih.gov

Zebrafish or C. elegans Models for Early-Stage Mechanistic Screening

Simple organisms like zebrafish (Danio rerio) and the nematode Caenorhabditis elegans serve as valuable in vivo models for rapid, high-throughput screening of compounds. nih.govmdpi.commdpi.comnih.gov Their genetic tractability, rapid development, and optical transparency (in the case of zebrafish embryos) allow for the efficient assessment of a compound's biological activity and potential toxicity in a whole-organism context. nih.govmdpi.comnih.gov

For example, a chemical genetic screen in a C. elegans model of ALS identified several neuroprotective compounds, which were then further validated in a zebrafish model of the disease. researchgate.net This demonstrates the power of using these models for initial in vivo assessment before moving to more complex mammalian systems. researchgate.net Zebrafish models are also employed to study the central nervous system effects of various drugs due to the high genetic homology with humans. mdpi.com

Advanced Analytical Techniques for Research and Development of 4 3 Oxopiperazin 1 Yl Benzoic Acid

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone for separating and analyzing 4-(3-Oxopiperazin-1-yl)benzoic acid from reaction mixtures, research samples, and biological matrices. The choice of technique is dictated by the specific analytical challenge, whether it be purity confirmation, isolation of the compound, or detection at trace levels.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Preparative Separations, and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like this compound. Its versatility allows for purity assessment of synthesized batches, quantitative determination in research samples, and scaling up for preparative separations to isolate the pure compound.

For routine analysis, a reversed-phase HPLC method is typically employed. The stationary phase, often a C18-modified silica, retains the compound based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic or acetic acid to ensure the carboxylic acid group is protonated and to improve peak shape), is used to elute the compound from the column. rsc.orgsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it passes through the detector cell. researchgate.netuzh.ch The benzoic acid moiety in the molecule provides a strong chromophore for sensitive UV detection. researchgate.net

Quantitative analysis relies on the creation of a calibration curve using standards of known concentration. By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. The precision and accuracy of such HPLC methods are typically validated to be below 4% in most cases for related compounds. researchgate.net For preparative separations, the analytical method is scaled up using larger columns and higher flow rates to isolate milligram to gram quantities of the pure compound.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) rsc.org
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min rsc.org
Column Temperature 30 °C rsc.org
Detection UV at 240 nm rsc.org

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Pyrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. rsc.org However, this compound, with its polar carboxylic acid and oxopiperazine groups, is non-volatile. Therefore, direct analysis by GC-MS is not feasible.

To utilize GC-MS, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. mdpi.com Common derivatization strategies for compounds containing acidic protons (like carboxylic acids and amides) include silylation (e.g., with BSTFA) or acylation. researchgate.net This chemical modification reduces the polarity of the molecule, allowing it to be vaporized and passed through the GC column.

Alternatively, pyrolysis-GC-MS can be employed. This technique involves heating the sample to a high temperature in the absence of oxygen, causing it to break down into smaller, more volatile fragments. The resulting pyrogram is a characteristic fingerprint that can be used for identification.

The mass spectrometer detector provides structural information by fragmenting the eluted molecules and analyzing the resulting mass-to-charge ratios, allowing for confident identification of the derivatized compound or its pyrolysis products. researchgate.netscholars.direct

Table 2: GC-MS Analysis Approach for this compound

Step Description Rationale
1. Derivatization Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) (TMS) ester/amide. researchgate.net Increases volatility and thermal stability for GC analysis. mdpi.com
2. GC Separation Separation on a low-polarity capillary column (e.g., DB-5ms). scholars.direct Separates the derivatized analyte from other volatile components of the sample matrix.

| 3. MS Detection | Electron Ionization (EI) followed by mass analysis. | Provides a characteristic fragmentation pattern for structural confirmation. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis, Impurity Profiling, and Metabolite Identification in in vitro Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace-level quantification and identification of compounds in complex matrices, such as cell lysates or enzyme assay samples. mdpi.comnih.gov It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. psu.edu

The compound is first separated from the complex biological matrix using reversed-phase HPLC, similar to the method described in section 6.1.1. The eluent from the HPLC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. researchgate.net

In the tandem mass spectrometer, a specific precursor ion (the molecular ion of this compound, [M+H]⁺ or [M-H]⁻) is selected. This ion is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored. psu.eduresearchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even in the presence of co-eluting interferences from the matrix. vu.edu.au This makes LC-MS/MS ideal for impurity profiling, identifying low-level synthesis byproducts, and for identifying potential metabolites in in vitro studies where the compound may be enzymatically modified. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound

Parameter Setting
Chromatography Reversed-Phase HPLC (as in Table 1)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion ([M-H]⁻) m/z 221.08
Collision Energy Optimized for fragmentation (e.g., 20 eV)
Product Ion for Quantification Hypothetical fragment, e.g., m/z 177.09 (loss of CO₂) or m/z 121.03 (benzoic acid fragment)

| Detection Mode | Multiple Reaction Monitoring (MRM) vu.edu.au |

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Rapid Achiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. selvita.com This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressures. chromatographyonline.com

While this compound itself is achiral, SFC is a leading technique for chiral separations. researchgate.net If a chiral center were introduced into the molecule (for example, through derivatization or as a variant), SFC coupled with a chiral stationary phase (CSP) would be the method of choice for separating the resulting enantiomers. chromatographyonline.comfagg.be Common CSPs include those based on polysaccharide derivatives (e.g., Chiralcel OD, Chiralpak AD). researchgate.net

Even for achiral compounds, SFC provides very rapid and efficient separations. It can be used as a high-throughput screening tool for purity assessment, offering a significant speed advantage over conventional HPLC. shimadzu.com The combination of a column-switching system can allow for rapid screening of different columns and solvent modifiers to achieve optimal separation. researchgate.net

Table 4: SFC Application for this compound Analysis

Application Column Type Mobile Phase Advantage
Rapid Achiral Analysis Standard achiral (e.g., 2-ethylpyridine) CO₂ / Methanol High throughput, reduced analysis time. chromatographyonline.com

| Hypothetical Chiral Separation | Chiral Stationary Phase (e.g., Chiralpak AD) | CO₂ / Methanol or Isopropanol | Efficient separation of enantiomers. researchgate.net |

Spectroscopic Quantification in Complex Research Matrices

Spectroscopic methods provide a rapid means of quantifying an analyte, often without the need for extensive sample separation.

UV-Vis Spectroscopy for Concentration Determination in Buffer Solutions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a straightforward and robust technique for determining the concentration of this compound in simple, transparent solutions like buffers. The technique is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths. The benzoic acid portion of the molecule contains a phenyl ring, which is a strong chromophore in the UV region. dergipark.org.tr

To determine the concentration, the wavelength of maximum absorbance (λmax) is first identified by scanning a solution of the compound across a range of UV wavelengths. researchgate.netdergipark.org.tr For benzoic acid derivatives, this is typically in the range of 230-280 nm. researchgate.netdergipark.org.tr A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

This method is particularly useful for real-time reaction monitoring. By continuously measuring the absorbance of the reaction mixture at the λmax of the product or reactant, the progress of the chemical synthesis can be tracked over time. nih.gov

Table 5: Example of UV-Vis Spectroscopy Data for Quantification

Concentration (µg/mL) Absorbance at λmax (e.g., 230 nm) researchgate.net
1.0 0.112
3.0 0.335
5.0 0.560
8.0 0.898

Fluorescence Spectroscopy for Ligand-Target Binding Assays and Enzyme Activity Measurements

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand (like this compound) to a biological target, such as a protein or enzyme. This can be achieved through monitoring changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) upon ligand binding, or by using a fluorescently labeled version of the ligand.

In a hypothetical ligand-binding assay, one might observe a change in fluorescence intensity or a shift in the emission wavelength of a target protein upon titration with this compound. These changes can be used to calculate the binding affinity (dissociation constant, Kd).

For enzyme activity measurements, a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage could be used. The inhibitory potential of this compound would be assessed by measuring the decrease in the rate of fluorescence generation in its presence.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. nih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized target protein causes a change in the refractive index at the surface, which is detected as a response signal. researchgate.net

This technique provides valuable data on the kinetics of the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). From these values, the equilibrium dissociation constant (K₋) can be calculated (K₋ = kₔ/kₐ), which is a measure of binding affinity. researchgate.net

Hypothetical SPR Data for Compound-Target Interaction

ParameterHypothetical ValueUnitDescription
Association Rate (kₐ)1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
Dissociation Rate (kₔ)3.0 x 10⁻⁴s⁻¹Rate of complex decay
Dissociation Constant (K₋)2.0nMMeasure of binding affinity

This table represents hypothetical data and is for illustrative purposes only, as no specific experimental data for this compound is available.

Development of Specialized Bioanalytical Assays for Preclinical Research

High-Throughput Screening (HTS) Assay Development for Biological Activity Screening

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target. bmglabtech.com An HTS campaign for analogs of this compound would require the development of a robust and miniaturized assay, often in 384- or 1536-well plate formats. nih.gov

The choice of assay depends on the target class. For example, a fluorescence polarization assay could be developed for a receptor binding target, while a luminescence-based assay might be suitable for an enzyme target. The goal is to generate a reliable signal that can distinguish "hits" (active compounds) from inactive ones in a large chemical library. sygnaturediscovery.com

Methodologies for Compound Stability Assessment in Research Media

Assessing the stability of a compound in various biological media is crucial for the correct interpretation of in vitro assay results. For this compound, this would involve incubating the compound in relevant research media (e.g., cell culture medium, buffer solutions used in assays) over a period of time.

At various time points, samples would be analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of the parent compound remaining. This helps to ensure that the observed biological activity is due to the compound itself and not a degradation product.

Hypothetical Stability of this compound in Assay Buffer (pH 7.4)

Time (hours)% Remaining (Hypothetical)
0100
298.5
897.2
2495.8

This table represents hypothetical data and is for illustrative purposes only.

Techniques for Assessing Metabolic Stability in in vitro Systems (e.g., liver microsomes, hepatocytes)

Metabolic stability assays are critical for predicting how a compound will be cleared from the body. researchgate.net These in vitro tests evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes. Common systems include liver microsomes, which contain phase I enzymes like cytochrome P450s, and hepatocytes (liver cells), which contain both phase I and phase II enzymes. psu.edu

For this compound, the compound would be incubated with either liver microsomes or hepatocytes, and the disappearance of the parent compound would be monitored over time by LC-MS. srce.hr The results are often expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which can be used to predict in vivo hepatic clearance. semanticscholar.org

Hypothetical Metabolic Stability Data for this compound

In Vitro SystemIn Vitro Half-life (t₁/₂) (min) (Hypothetical)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) (Hypothetical)
Human Liver Microsomes> 60< 10
Rat Liver Microsomes4525
Human Hepatocytes5515

This table represents hypothetical data and is for illustrative purposes only, as no specific experimental data for this compound is available.

Future Research Horizons for this compound: A Roadmap for Therapeutic Innovation

The compound this compound and its derivatives represent a promising scaffold in medicinal chemistry. Stemming from a structural class known for a wide array of biological activities, this molecule offers a versatile platform for the development of novel therapeutics. A related compound, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, has been identified as the primary metabolite of "piron," a novel non-steroidal anti-inflammatory drug (NSAID) candidate with low toxicity. mdpi.com This connection to anti-inflammatory action provides a foundational hypothesis for its biological role, yet the full potential of this chemical series remains largely untapped. This article outlines future research directions and unexplored avenues to systematically unlock the therapeutic promise of this compound derivatives.

Conclusion

Summary of the Key Findings and Current Research Landscape of 4-(3-Oxopiperazin-1-yl)benzoic Acid

This compound has emerged as a significant building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules. Its structure, which combines a benzoic acid moiety with a 3-oxopiperazine ring, provides a versatile scaffold for developing a wide range of derivatives. The piperazine (B1678402) core, in particular, is a well-established "privileged structure" in drug discovery, known for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.combenthamscience.com The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, which helps in tuning interactions with biological targets and improving water solubility and bioavailability. mdpi.com

The current research landscape for this compound and its derivatives is dominated by its application in the development of novel therapeutics. A significant area of focus has been the synthesis of potent and selective inhibitors of coagulation Factor XIa (FXIa), which are being investigated as anticoagulants with a potentially lower risk of bleeding compared to existing therapies. Beyond this, the broader class of piperazine-containing compounds is being explored for a vast array of biological activities, including anticancer, antipsychotic, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govresearchgate.net This suggests that while the primary application of this compound has been in the anticoagulant space, its potential as a scaffold extends to many other therapeutic areas.

Broader Implications for Academic Drug Discovery and Chemical Biology Research

The utility of this compound as a foundational scaffold has several broader implications for the fields of academic drug discovery and chemical biology. Its readily modifiable structure, with reactive sites on both the benzoic acid and the piperazine ring, makes it an ideal starting point for the construction of compound libraries for high-throughput screening. This allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in medicinal chemistry aimed at optimizing the potency and selectivity of drug candidates. researchgate.net

The successful use of this scaffold in developing FXIa inhibitors highlights a strategic approach in drug design: the utilization of "privileged" fragments that are known to interact with a range of biological targets. For academic researchers, this underscores the value of focusing on well-characterized and synthetically accessible scaffolds to accelerate the discovery of new bioactive molecules. Furthermore, the piperazine moiety is known to modulate neurotransmitter systems, particularly serotonin (B10506) receptors, opening up avenues for its use in neuropharmacology research. ontosight.ai The continued exploration of derivatives of this compound can therefore lead to the identification of novel probes for studying biological pathways and for the development of new therapeutic agents for a variety of diseases.

Outlook on the Continued Scientific Relevance and Potential of the this compound Scaffold

The future for the this compound scaffold in scientific research appears promising and multifaceted. While its role as an intermediate in the synthesis of FXIa inhibitors is well-established, the inherent versatility of the piperazine and benzoic acid motifs suggests that its applications are far from fully exploited. benthamscience.compreprints.org There is significant potential for the development of new derivatives targeting a wider range of enzymes and receptors. For instance, piperazine derivatives have shown promise as anticancer agents, and the benzoic acid component can be modified to interact with various biological targets. benthamscience.compreprints.org

Future research is likely to focus on several key areas. Firstly, the development of novel, more efficient synthetic routes to this compound and its analogues will be crucial for making these scaffolds more accessible for research and development. researchgate.net Secondly, the exploration of this scaffold in therapeutic areas beyond anticoagulation, such as oncology, neuroscience, and infectious diseases, is a logical next step. mdpi.comnih.govresearchgate.net The ability to fine-tune the physicochemical properties of the molecule by modifying the piperazine and benzoic acid components will be instrumental in developing drug candidates with improved efficacy and safety profiles. mdpi.com As our understanding of the structural requirements for interacting with various biological targets grows, the this compound scaffold is poised to remain a relevant and valuable tool in the armamentarium of medicinal chemists and chemical biologists.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-Oxopiperazin-1-yl)benzoic acid, and what key parameters influence yield?

  • Methodology : The compound is typically synthesized via coupling reactions (e.g., amide bond formation) or cyclization of precursor molecules containing piperazine and benzoic acid moieties. For example, a piperazine derivative can be reacted with a substituted benzoic acid under reflux conditions in anhydrous solvents (e.g., DMF or THF) using carbodiimide-based coupling agents like EDC/HOBt .
  • Critical Parameters :

  • Temperature : Optimal reaction temperatures range from 0°C (for sensitive intermediates) to 80°C (for prolonged reflux).
  • Catalysts : Use of palladium catalysts (e.g., Pd/C) for hydrogenation steps or acid/base catalysts for ring closure .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as some analogs exhibit acute toxicity .
  • Storage : Store in sealed, moisture-proof containers at room temperature (RT) . Avoid exposure to light, humidity, or reactive gases (e.g., O₂) to prevent degradation .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR (¹H/¹³C) to verify the piperazine ring and benzoic acid connectivity .
  • FT-IR to identify carbonyl (C=O) and amine (N-H) functional groups .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .
  • Mass Spectrometry (MS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers optimize the reaction yield for derivatives of this compound in medicinal chemistry applications?

  • Strategies :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) to enhance solubility of intermediates .
  • Catalyst Tuning : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during functionalization steps .

Q. How can discrepancies in biological activity data for this compound across studies be resolved?

  • Root Causes : Variability may arise from differences in purity (>98% vs. lower grades), solvent residues , or assay conditions (e.g., pH, temperature) .
  • Resolution Steps :

  • Reproducibility Checks : Repeat experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .
  • Structural Reanalysis : Confirm batch consistency via XRD or LC-MS to rule out polymorphic or degradation products .

Q. What strategies improve the solubility of this compound for in vitro assays?

  • Co-solvents : Use DMSO (≤10% v/v) or ethanol for stock solutions. For aqueous buffers, adjust pH to 7.4 with NaOH to deprotonate the carboxylic acid group .
  • Surfactants : Add Tween-80 (0.1%) or cyclodextrins to enhance solubility in biological media .

Q. What are the key considerations for designing toxicity studies for this compound?

  • Assay Selection :

  • Acute Toxicity : Follow OECD 423 guidelines for oral LD50 determination in rodent models .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .
    • Dosage Range : Start with 1–100 µM for in vitro studies, escalating to 10–500 mg/kg for in vivo models based on preliminary data .

Data Contradiction Analysis

Q. How should conflicting results regarding the compound’s enzyme inhibition potency be addressed?

  • Potential Factors :

  • Enzyme Source : Variability in enzyme isoforms (e.g., human vs. murine) may alter IC50 values .
  • Assay Interference : Test for false positives caused by compound aggregation or redox activity using controls like DTT .
    • Validation : Perform orthogonal assays (e.g., SPR for binding affinity) to corroborate enzymatic data .

Methodological Recommendations Table

Research Aspect Recommended Protocol Key References
Synthesis & PurificationEDC/HOBt coupling, silica gel chromatography
Solubility OptimizationpH adjustment to 7.4, DMSO stock solutions
Toxicity ScreeningOECD 423 guidelines, Ames test
Structural Analysis¹H NMR, HPLC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.